![molecular formula C13H14BrN3O4S B2548579 ethyl 5-(N-(3-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1298026-51-3](/img/structure/B2548579.png)
ethyl 5-(N-(3-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . It also contains a sulfamoyl group (SO2NH2) and a bromophenyl group (C6H4Br), which are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole ring, with the various substituents attached at the appropriate positions. The exact structure would depend on the specific locations of these substituents on the ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the sulfamoyl group could participate in reactions with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromophenyl group is likely to make the compound relatively heavy and possibly increase its boiling point, while the sulfamoyl group could enhance its water solubility .Scientific Research Applications
- The compound has been investigated for its anticancer potential. In a study by Ahsan et al., ten new analogs of this compound were synthesized and tested against 58 cancer cell lines . Some of these analogs demonstrated significant anticancer activity, particularly against the CNS cancer cell line SNB-75. Compound 4e, in particular, exhibited promising results.
- The ethyl group in this compound can participate in Suzuki–Miyaura coupling reactions. For instance, aminomethyl and alkoxymethyl motifs have been successfully coupled with aryl/heteroaryl bromides and chlorides . This synthetic versatility makes it valuable in organic chemistry.
Anticancer Activity
Suzuki–Miyaura Coupling Reactions
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended applications. If it shows promise as a pharmaceutical or agrochemical, for example, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .
properties
IUPAC Name |
ethyl 3-[(3-bromophenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O4S/c1-3-21-13(18)11-8(2)15-16-12(11)22(19,20)17-10-6-4-5-9(14)7-10/h4-7,17H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKTVXOZOYSFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(N-(3-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate |
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